6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Its core structure includes a tetrahydrobenzothiophene ring substituted at positions 2 and 3 with a benzamido group (modified by a propane-2-sulfonyl moiety) and a carboxamide, respectively. The 6-methyl group contributes to steric and electronic modulation, while the propane-2-sulfonyl substituent enhances polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
6-methyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-11(2)28(25,26)14-6-4-5-13(10-14)19(24)22-20-17(18(21)23)15-8-7-12(3)9-16(15)27-20/h4-6,10-12H,7-9H2,1-3H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSNYOHKDORHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are 2,4-dienoyl-CoA reductase in humans and Enoyl-[acyl-carrier-protein] reductase [NADH] FabI in Escherichia coli. These enzymes play crucial roles in fatty acid metabolism and bacterial fatty acid synthesis respectively.
Mode of Action
It is believed to interact with its targets, leading to changes in their enzymatic activity. This interaction could potentially inhibit the function of these enzymes, disrupting the metabolic processes they are involved in.
Biochemical Pathways
The compound’s interaction with its targets affects the fatty acid metabolism in humans and fatty acid synthesis in bacteria. The downstream effects of these disruptions could lead to changes in cellular energy production and bacterial growth.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets. By potentially inhibiting the function of key enzymes in fatty acid metabolism and synthesis, it could disrupt cellular processes and bacterial growth.
Biological Activity
The compound 6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (referred to as compound A) is a synthetic derivative belonging to the class of benzothiophene compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound A is . Its structure features a benzothiophene core with various substituents that may influence its biological activity. The presence of the sulfonyl group and amide functionalities are critical for its interaction with biological targets.
Biological Activity Overview
Compound A has been investigated for its potential therapeutic effects across several biological systems. Key areas of focus include:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory enzymes such as 5-lipoxygenase (LO) and cyclooxygenase (COX) . This suggests that compound A may also possess anti-inflammatory properties.
- Antimicrobial Properties : Research on related benzothiophene derivatives indicates moderate to potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This property may be attributed to the electron-withdrawing groups in the structure enhancing the compound's reactivity towards bacterial targets.
- Antioxidant Activity : The antioxidant potential of benzothiophene derivatives has been assessed through various assays. Compounds similar to A have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
The biological mechanisms underlying the activity of compound A involve several pathways:
- Inhibition of Enzymatic Activity : The inhibition of 5-lipoxygenase and COX enzymes can lead to reduced production of inflammatory mediators such as leukotrienes and prostaglandins, which are implicated in various inflammatory conditions .
- Disruption of Bacterial Cell Walls : The antimicrobial effects may stem from the ability of compound A to penetrate bacterial membranes and disrupt cell wall synthesis, leading to cell lysis .
- Antioxidant Mechanisms : The ability to neutralize reactive oxygen species (ROS) can protect cells from oxidative damage, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to A:
- Study 1 : A derivative with a similar benzothiophene core showed significant inhibition of 5-lipoxygenase with an IC50 value in the sub-micromolar range. This suggests that compound A could be developed as a therapeutic agent for inflammatory diseases .
- Study 2 : In vitro tests demonstrated that another related compound exhibited potent antimicrobial activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Such findings highlight the potential for compound A in treating bacterial infections .
Data Table
The following table summarizes key findings related to the biological activities of compound A and its analogs:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The following table highlights critical structural differences between the target compound and two analogs ():
Functional Implications
Electron-Withdrawing vs. Electron-Donating Groups
- The propane-2-sulfonyl group in the target compound is strongly electron-withdrawing, enhancing stability and polar interactions. This contrasts with the 3-chloropropanoyl group (), which is less electron-withdrawing and more prone to hydrolysis due to the labile chlorine atom .
Hydrogen-Bonding and Molecular Recognition
- The sulfonyl group in the target compound acts as a hydrogen-bond acceptor, facilitating stronger interactions with target proteins compared to the acetyl or chloropropanoyl groups .
- The N-phenyl substitution in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Steric and Conformational Effects
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Metabolic Stability
- Sulfonyl groups are generally resistant to metabolic degradation compared to esters or chlorides (e.g., ’s chloropropanoyl group), suggesting superior metabolic stability for the target compound .
Research and Development Context
- Synthesis and Analysis : Methods described in for azomethine derivatives highlight the need for precise synthetic routes to introduce complex substituents like propane-2-sulfonyl .
- Crystallography : Tools like SHELXL () and WinGX () are essential for confirming molecular conformations and intermolecular interactions in these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
